molecular formula C16H10Cl2O3 B288935 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one

7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one

Cat. No. B288935
M. Wt: 321.2 g/mol
InChI Key: WIIACTQGTRLDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one, also known as CPMC, is a synthetic compound that belongs to the class of chromenone derivatives. CPMC has been widely studied due to its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one is not fully understood, but studies have suggested that it acts through multiple pathways. In cancer cells, 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one induces apoptosis by activating the intrinsic pathway through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. Additionally, 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. In inflammation, 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one suppresses the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In neurological disorders, 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one has been found to protect against oxidative stress by upregulating antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects:
7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one has been shown to have various biochemical and physiological effects. In cancer cells, 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one induces apoptosis and cell cycle arrest, leading to the inhibition of cell growth and proliferation. In inflammation, 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one suppresses the production of pro-inflammatory cytokines, leading to the reduction of inflammation. In neurological disorders, 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one protects against oxidative stress, leading to the improvement of cognitive function.

Advantages and Limitations for Lab Experiments

7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Furthermore, it has been extensively studied, and its mechanisms of action are well understood. However, 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its toxicity profile is not well characterized, which can make it challenging to determine safe dosages for in vivo studies.

Future Directions

There are several future directions for the study of 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one. In cancer research, 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one could be further studied for its potential as a chemotherapeutic agent and its synergistic effects with other anticancer drugs. In inflammation, 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one could be studied for its potential as a treatment for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In neurological disorders, 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one could be studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the development of novel 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one derivatives with improved solubility and toxicity profiles could enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one is a synthetic compound that has potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Its mechanisms of action are well understood, and it has been extensively studied. However, its poor solubility and toxicity profile are limitations that need to be addressed. Future research on 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

Synthesis Methods

7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one can be synthesized through a multistep process involving the reaction of 4-chlorobenzyl chloride with 7-hydroxy-4-chromenone in the presence of potassium carbonate. The resulting intermediate is then reacted with 4-chlorophenol in the presence of cesium carbonate and copper (I) iodide to yield 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one. The purity of the compound can be further enhanced through recrystallization using solvents such as ethanol or acetone.

Scientific Research Applications

7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one has been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In neurological disorders, 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one has been shown to protect against oxidative stress and improve cognitive function.

properties

Molecular Formula

C16H10Cl2O3

Molecular Weight

321.2 g/mol

IUPAC Name

7-chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one

InChI

InChI=1S/C16H10Cl2O3/c17-11-1-4-13(5-2-11)20-9-10-7-16(19)21-15-8-12(18)3-6-14(10)15/h1-8H,9H2

InChI Key

WIIACTQGTRLDMP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCC2=CC(=O)OC3=C2C=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1OCC2=CC(=O)OC3=C2C=CC(=C3)Cl)Cl

Origin of Product

United States

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